molecular formula C13H19N3O4 B1312556 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide CAS No. 105361-71-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide

Cat. No. B1312556
M. Wt: 281.31 g/mol
InChI Key: DFOZKRREIUZKIK-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide” is a chemical compound with the CAS Number: 105361-71-5. It has a molecular weight of 281.31 . The IUPAC name for this compound is (3Z)-3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(hydroxyimino)propanamide .


Molecular Structure Analysis

The molecular formula of the compound is C13H19N3O4 . The InChI code for the compound is 1S/C13H19N3O4/c1-19-10-4-3-9(7-11(10)20-2)5-6-15-13(17)8-12(14)16-18/h3-4,7,12H,5-6,8,14H2,1-2H3,(H,15,17) .


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been studied for their toxicological effects. Kennedy (2001) reviewed the toxicology of acetamide derivatives, highlighting their commercial importance and biological consequences of exposure. This review could provide a foundational understanding of the toxicological profiles of similar compounds, which might be relevant for the specified compound's safety evaluations in biological contexts (Kennedy, 2001).

Mechanism of β-O-4 Bond Cleavage

The study by Yokoyama (2015) on the acidolysis mechanism of lignin model compounds could offer insights into the chemical behavior of complex organic molecules, including the specified acetamide derivative. Understanding these mechanisms is crucial for applications in biomass conversion and renewable energy research (Yokoyama, 2015).

Biodegradation and Environmental Fate

Thornton et al. (2020) summarized the biodegradation and fate of ethyl tert-butyl ether in soil and groundwater. This review underscores the importance of microbial degradation pathways and environmental behaviors of chemical compounds, which may be relevant for assessing the environmental impact of the specified acetamide derivative (Thornton et al., 2020).

Aryloxyphenoxy-propionate Herbicides

Zhou et al. (2018) focused on microbial catabolism of aryloxyphenoxy-propionate herbicides, offering a perspective on the biodegradation of complex organic compounds. This research could be analogous to studying the microbial interactions and degradation pathways of the specified acetamide derivative in agricultural or environmental settings (Zhou et al., 2018).

Advanced Oxidation Processes

Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes, revealing pathways, by-products, and biotoxicity. Insights from this review might be applicable to the degradation studies of the specified acetamide derivative, particularly in water treatment and pharmaceutical waste management contexts (Qutob et al., 2022).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(3Z)-3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-19-10-4-3-9(7-11(10)20-2)5-6-15-13(17)8-12(14)16-18/h3-4,7,18H,5-6,8H2,1-2H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOZKRREIUZKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC(=NO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)C/C(=N/O)/N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide

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